(Tetrahydro-1H-pyrrolizin-7a(5H)-ylmethyl)amine dihydrochloride is a chemical compound classified under heterocyclic compounds, specifically halogenated heterocycles. It has the molecular formula and a molecular weight of 213.15 g/mol. The compound features a unique structure that includes a pyrrolizine ring, which is significant for its biological and chemical properties. The compound is primarily utilized in scientific research, particularly in studies related to medicinal chemistry and potential therapeutic applications .
The synthesis of (tetrahydro-1H-pyrrolizin-7a(5H)-ylmethyl)amine dihydrochloride can be accomplished through various methods, often involving the formation of the pyrrolizine ring followed by subsequent modifications to introduce the amine and dihydrochloride functionalities.
The molecular structure of (tetrahydro-1H-pyrrolizin-7a(5H)-ylmethyl)amine dihydrochloride can be represented using various notations:
NCC12N(CCC2)CCC1.[H]Cl.[H]Cl
RANYCJGXQIDGTG-UHFFFAOYSA-N
The chemical reactivity of (tetrahydro-1H-pyrrolizin-7a(5H)-ylmethyl)amine dihydrochloride is influenced by its functional groups:
The mechanism of action for (tetrahydro-1H-pyrrolizin-7a(5H)-ylmethyl)amine dihydrochloride is not fully elucidated but is believed to involve interactions at specific biological targets:
(Tetrahydro-1H-pyrrolizin-7a(5H)-ylmethyl)amine dihydrochloride has several scientific applications:
CAS No.: 80181-31-3
CAS No.: 7306-96-9
CAS No.: 24622-61-5
CAS No.:
CAS No.: 1426938-62-6
CAS No.: 52277-33-5